molecular formula C10H13NO B1296616 T-Butyl 2-pyridyl ketone CAS No. 31595-32-1

T-Butyl 2-pyridyl ketone

Cat. No. B1296616
CAS RN: 31595-32-1
M. Wt: 163.22 g/mol
InChI Key: LTHFMKSCCBAWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 2-pyridyl ketone (TBPK) is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as 2,2-Dimethyl-1-(2-pyridinyl)-1-propanone .


Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .


Molecular Structure Analysis

The molecular structure of TBPK consists of a pyridine ring attached to a ketone group. The molecular weight of TBPK is approximately 163.216 Da .


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .


Physical And Chemical Properties Analysis

TBPK has a density of approximately 1.0±0.1 g/cm3, a boiling point of 235.3±13.0 °C at 760 mmHg, and a flash point of 101.9±27.3 °C . It has a polar surface area of 30 Å2 and a molar volume of 163.8±3.0 cm3 .

Scientific Research Applications

Synthetic Applications

Ketones play a critical role in organic chemistry, serving as pivotal intermediates and reactants for various synthetic transformations. For instance, the reactivity of ketones with diazo compounds has been explored to afford homologated ketones, either in the presence or absence of promoters or catalysts. This process is crucial for extending carbon chains in organic molecules, offering pathways for synthesizing complex molecules from simpler ones (Candeias et al., 2016). Additionally, the asymmetric hydrosilylation of ketones and imines has seen significant advances, with new catalyst systems based on various transition metals leading to effective and selective protocols for reducing prochiral ketones to alcohols, an essential step in producing pharmaceuticals and fine chemicals (Riant et al., 2004).

Biofuel Production

Ketones are also instrumental in the production of biofuels through the pyrolysis of biomass. Catalytic pyrolysis of cellulose, a major component of biomass, into chemicals and biofuels is a promising area of research. The use of acidic and basic catalysts can influence the product distribution, with acidic catalysts favoring the production of aromatic hydrocarbons and basic catalysts enhancing the formation of renewable chemicals, particularly ketone compounds. This research underscores the potential of ketones in creating sustainable energy solutions (Hassan et al., 2020).

Medical Research

In the medical field, ketones have been studied for their therapeutic potential in various disorders. The therapeutic potential of butyrate, a short-chain fatty acid and a ketone, has been explored for the treatment of Type 2 Diabetes (T2D). Studies suggest that increasing butyrate levels in the gut through dietary fiber supplementation or fecal microbiota transplant (FMT) could offer short-term benefits in glucose regulation (Arora & Tremaroli, 2021). Additionally, exogenous ketone supplements have shown promise in the treatment of psychiatric disorders by inducing nutritional ketosis, leading to metabolic changes that may benefit mitochondrial function and inflammatory processes (Kovács et al., 2019).

Safety And Hazards

The safety data sheet for TBPK indicates that it is a flammable liquid and vapor, and it causes skin irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

properties

IUPAC Name

2,2-dimethyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFMKSCCBAWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339461
Record name T-BUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 2-pyridyl ketone

CAS RN

31595-32-1
Record name T-BUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.